
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone: is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl(methyl)amino group attached to a pyridine ring, which is further substituted with a phenylmethanone group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Ethyl(methyl)amino Group: This step involves the alkylation of the pyridine ring using ethyl and methyl amines under controlled conditions.
Attachment of the Phenylmethanone Group: The final step involves the Friedel-Crafts acylation reaction to introduce the phenylmethanone group onto the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methylpyridin-3-yl)(phenyl)methanone: Lacks the ethyl(methyl)amino group, making it less versatile in certain reactions.
(6-(Methylamino)-4-methylpyridin-3-yl)(phenyl)methanone: Contains only a methylamino group, which may result in different reactivity and biological activity.
Uniqueness
The presence of both ethyl and methyl groups in (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone enhances its chemical reactivity and potential biological activity, making it a unique and valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H18N2O |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
[6-[ethyl(methyl)amino]-4-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C16H18N2O/c1-4-18(3)15-10-12(2)14(11-17-15)16(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3 |
Clave InChI |
LUDXVEHEVKGDDL-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=NC=C(C(=C1)C)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


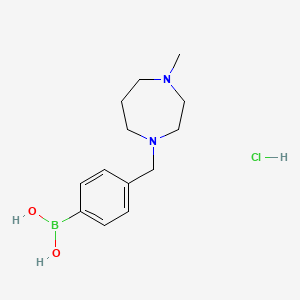
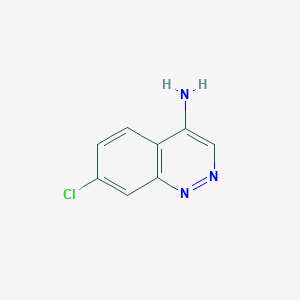
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13024678.png)
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13024682.png)
![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)
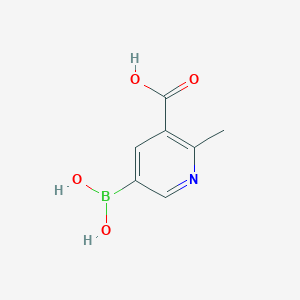

![tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)
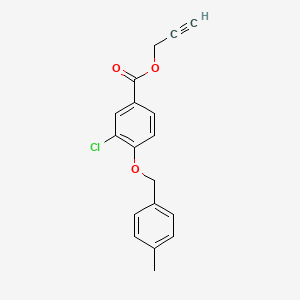
![4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
![7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
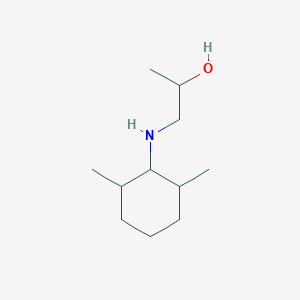
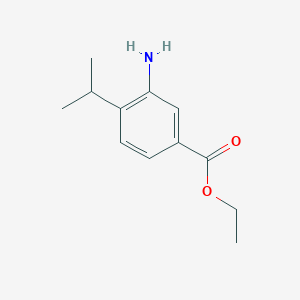
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
